2-Azido-N-(2-benzoyl-4-nitrophenyl)acetamide
Overview
Description
Synthesis Analysis
The synthesis of related compounds involves multi-component reactions, showcasing the complexity and diversity of methods to construct azido and nitrophenyl acetamide derivatives. One example includes the synthesis of N-(4-(6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene-2-yl)phenyl)acetamide through a one-pot reaction involving trans-2-benzoyl-3-(4-nitrophenyl)aziridine, demonstrating the intricate steps involved in creating such molecules (Kiyani & Ardyanian, 2012).
Molecular Structure Analysis
The molecular structure of compounds similar to 2-Azido-N-(2-benzoyl-4-nitrophenyl)acetamide has been studied, revealing insights into their complex geometries. For instance, the structure of N-(2-cyclooctylamino-4-nitrophenyl)acetamide shows two similar independent molecules within the asymmetric unit, highlighting the variability and intricate nature of these compounds' molecular frameworks (González-Platas et al., 1997).
Chemical Reactions and Properties
Chemical reactions involving azido and nitrophenyl acetamide derivatives are pivotal for their functionalization and application. For example, the photochromic behavior of synthesized compounds like N-(4-(6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene-2-yl)phenyl)acetamide in both solid and solution states indicates their potential for various applications, including material science (Kiyani & Ardyanian, 2012).
Scientific Research Applications
Acetamide derivatives like "2-Azido-N-(2-benzoyl-4-nitrophenyl)acetamide" have shown potential in the field of anthelmintic agents. For instance, certain acetamide derivatives exhibited notable paralyzing activity against earthworms, indicating their potential as anthelmintic agents (Sawant & Kawade, 2011).
In the synthesis of new AB-type monomers for polybenzimidazoles, compounds like "2-Azido-N-(2-benzoyl-4-nitrophenyl)acetamide" have demonstrated their potential. This application is significant in the context of materials science, particularly in the development of new materials with specific properties (Begunov & Valyaeva, 2015).
Some bioactive nitrosylated compounds derived from "2-Azido-N-(2-benzoyl-4-nitrophenyl)acetamide" are showing potential in the synthesis of phytotoxic compounds. This opens up new pathways in agricultural chemistry and plant biology (Girel et al., 2022).
Derivatives of "2-Azido-N-(2-benzoyl-4-nitrophenyl)acetamide" exhibit photochromic behavior, which could be harnessed in solar cells and photovoltaic devices. This suggests potential applications in renewable energy and material sciences (Kiyani & Ardyanian, 2012).
N-substituted phenyl acetamide benzimidazole derivatives, related to "2-Azido-N-(2-benzoyl-4-nitrophenyl)acetamide," show significant antibacterial activity against Methicillin Resistant Staphylococcus aureus (MRSA). This highlights its potential application in the development of new antibiotics (Chaudhari et al., 2020).
Additionally, certain derivatives have been synthesized to possess antithrombotic activity, indicating potential applications in the field of cardiovascular medicine (Bozo & Kuszmann, 2000).
Future Directions
properties
IUPAC Name |
2-azido-N-(2-benzoyl-4-nitrophenyl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N5O4/c16-19-17-9-14(21)18-13-7-6-11(20(23)24)8-12(13)15(22)10-4-2-1-3-5-10/h1-8H,9H2,(H,18,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIXZKDFJNXQQIR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)[N+](=O)[O-])NC(=O)CN=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N5O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60537640 | |
Record name | 2-Azido-N-(2-benzoyl-4-nitrophenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60537640 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Azido-N-(2-benzoyl-4-nitrophenyl)acetamide | |
CAS RN |
58077-08-0 | |
Record name | 2-Azido-N-(2-benzoyl-4-nitrophenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60537640 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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